Sufotidine Achieves 95% Reduction in 24-Hour Intragastric Acidity, Surpassing Ranitidine and Cimetidine
In a double-blind, placebo-controlled study of seven duodenal ulcer subjects, sufotidine 600 mg twice daily (bd) reduced median 24-hour integrated intragastric acidity by 95% (from 1000 to 51 mmol·h/L) compared to placebo [1]. In contrast, a review of H2 antagonist pharmacology reported that ranitidine 150 mg bd and cimetidine 400 mg bd reduced 24-hour acidity by 65% and 30%, respectively [2].
| Evidence Dimension | Reduction in 24-hour integrated intragastric acidity |
|---|---|
| Target Compound Data | 95% reduction (median) [1] |
| Comparator Or Baseline | Ranitidine: 65% reduction; Cimetidine: 30% reduction [2] |
| Quantified Difference | Sufotidine reduces acidity by 30 percentage points more than ranitidine and 65 percentage points more than cimetidine. |
| Conditions | Human duodenal ulcer subjects (n=7) for sufotidine; human comparative studies for ranitidine and cimetidine [REFS-1, REFS-2] |
Why This Matters
For researchers modeling profound acid suppression or studying the effects of near-anacidity, sufotidine offers a level of acid control unattainable with standard H2 antagonists like ranitidine or cimetidine.
- [1] Smith, J. T., & Pounder, R. E. (1990). Sufotidine 600 mg bd virtually eliminates 24 hour intragastric acidity in duodenal ulcer subjects. Gut, 31(3), 291–293. View Source
- [2] Mills, J. G., & Wood, J. R. (1989). The pharmacology of histamine H2-receptor antagonists. Methods and Findings in Experimental and Clinical Pharmacology, 11(Suppl 1), 87–95. View Source
